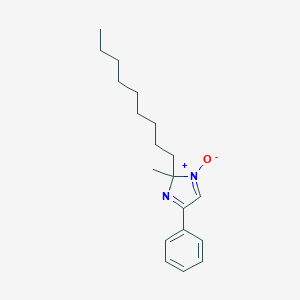

2-Methyl-2-nonyl-4-phenyl-2H-imidazole 1-oxide

Vue d'ensemble

Description

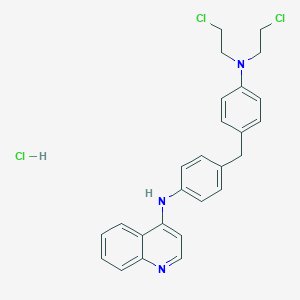

2-Methyl-2-nonyl-4-phenyl-2H-imidazole 1-oxide is a chemical compound with the molecular formula C19H28N2O . It is a free radical and appears as an off-white powder .

Physical And Chemical Properties Analysis

2-Methyl-2-nonyl-4-phenyl-2H-imidazole 1-oxide is an off-white powder . It has a molecular weight of 300.44 . The compound is reactive and should be kept refrigerated .Applications De Recherche Scientifique

Spin Trapping and Radical Scavenging

- 2H-imidazole-1-oxides, including derivatives similar to 2-Methyl-2-nonyl-4-phenyl-2H-imidazole 1-oxide, have been found effective in forming spin adducts with various short-lived free radicals and in scavenging peroxynitrite, highlighting their potential in chemical and biological systems for studying free radicals and oxidative stress (Dikalov, Kirilyuk, & Grigor’ev, 1996).

Synthesis of Nitroxyl Radicals

- 2H-imidazole oxides have been used in reactions with organolithium compounds, leading to the synthesis of stable nitroxyl radicals, which are valuable in various chemical and biological research applications (Reznikov & Volodarsky, 1993).

1,3-Dipolar Cycloaddition Reactions

- Cyclic aldo- and α-methoxynitrones of the 2H-imidazole-1-oxide series engage in 1,3-dipolar cycloaddition reactions, providing a method for synthesizing various chemical compounds, although certain derivatives like 2,2-Dimethyl-4-phenyl-2H-imidazole 1-oxide may not react with some compounds (Bakunova, Kirilyuk, & Grigor̕ev, 2001).

Electrochemical Studies

- Electrochemical oxidation of 2H-imidazole N-oxides has been studied, observing the formation of radical cations, which are important for understanding reactions in electrochemical systems (Irtegova, Starichenko, Kirilyuk, & Grigor̕ev, 2002).

Corrosion Inhibition

- Certain imidazole derivatives have been studied for their effectiveness in inhibiting corrosion of metals like copper, which is significant in industrial applications (Ćurković, Stupnišek-lisac, & Takenouti, 2010).

Inhibitor for Carbon Steel Corrosion

- Novel imidazole derivatives, such as 2-methyl-4-phenyl-1-tosyl-4, 5-dihydro-1H-imidazole, have shown potential as corrosion inhibitors for carbon steel in acidic environments, pertinent in industrial maintenance and protection (Zhang et al., 2015).

Pharmaceutical Intermediate Synthesis

- Imidazole derivatives are used in synthesizing pharmaceutical intermediates, demonstrating their importance in drug development and synthesis (Aulaskari, Ahlgrén, Vainiotalo, & Pohjala, 2000).

Electrocatalyst Development

- Imidazole derivatives have been synthesized and applied as bifunctional electrocatalysts for the determination of various bioactive molecules, illustrating their application in biosensing and analytical chemistry (Nasirizadeh et al., 2013).

Safety And Hazards

2-Methyl-2-nonyl-4-phenyl-2H-imidazole 1-oxide is a reactive compound that can cause eye, skin, and respiratory tract irritation . In case of contact, it is recommended to flush eyes with plenty of water for at least 15 minutes, occasionally lifting the upper and lower eyelids, and get medical aid . For skin contact, flush skin with plenty of water for at least 15 minutes while removing contaminated clothing and shoes, and get medical aid . If ingested or inhaled, get medical aid immediately .

Propriétés

IUPAC Name |

2-methyl-2-nonyl-1-oxido-4-phenylimidazol-1-ium | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C19H28N2O/c1-3-4-5-6-7-8-12-15-19(2)20-18(16-21(19)22)17-13-10-9-11-14-17/h9-11,13-14,16H,3-8,12,15H2,1-2H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

OXPFBRNOQXIEFB-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCCCCCCCCC1(N=C(C=[N+]1[O-])C2=CC=CC=C2)C | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C19H28N2O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID40567748 | |

| Record name | 2-Methyl-2-nonyl-1-oxo-4-phenyl-2H-1lambda~5~-imidazole | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID40567748 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

300.4 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

2-Methyl-2-nonyl-4-phenyl-2H-imidazole 1-oxide | |

CAS RN |

136440-26-1 | |

| Record name | 2-Methyl-2-nonyl-1-oxo-4-phenyl-2H-1lambda~5~-imidazole | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID40567748 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Citations

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![2-(2,4-Dimethoxyphenyl)-1H-imidazo[4,5-b]pyridine-6-amine](/img/structure/B161861.png)

![4-Chloro-6-methyl-2-[4-(trifluoromethyl)phenyl]pyrimidine](/img/structure/B161884.png)